4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile
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Overview
Description
4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate intermediates to form the pyrazole and thiazine rings, followed by the introduction of the benzonitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, including waste management and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE: shares structural similarities with other pyrazole and thiazine derivatives, such as:
Uniqueness
The uniqueness of 4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H16N4OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(6-methyl-3-oxo-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile |
InChI |
InChI=1S/C16H16N4OS/c1-9(2)20-15-13(16(21)19-20)14(22-10(3)18-15)12-6-4-11(8-17)5-7-12/h4-7,9,14H,1-3H3,(H,19,21) |
InChI Key |
AQMQXLGTNJVDAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)C#N)C(=O)NN2C(C)C |
Origin of Product |
United States |
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